molecular formula C10H20N2O B1447483 [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol CAS No. 1375987-06-6

[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol

Cat. No.: B1447483
CAS No.: 1375987-06-6
M. Wt: 184.28 g/mol
InChI Key: WQFNLMMCEOJFQE-UHFFFAOYSA-N
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Description

[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring structure. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction . Another approach involves the use of N-Cbz-prolinol mesylate as an alkylating agent .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and aldehydes .

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential therapeutic properties. Pyrrolidine derivatives are known for their activity against various biological targets, making them candidates for drug development .

Industry: Industrially, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in forming different derivatives makes it a valuable intermediate .

Mechanism of Action

The mechanism of action of [1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-8-10-4-2-6-12(10)7-9-3-1-5-11-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFNLMMCEOJFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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